molecular formula C17H12N2O3S B12202202 N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12202202
M. Wt: 324.4 g/mol
InChI Key: UUDWBXHVHMBWRW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that contain both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 7-methoxy-1-benzofuran-2-carboxylic acid. This reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are often carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 7-methoxy-1-benzofuran-2-carboxylic acid
  • N-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to its specific combination of benzothiazole and benzofuran moieties, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12N2O3S/c1-21-12-7-4-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-2-3-8-14(11)23-17/h2-9H,1H3,(H,18,19,20)

InChI Key

UUDWBXHVHMBWRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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